molecular formula C15H23NO B4769171 1-[4-(2-methylphenoxy)butyl]pyrrolidine

1-[4-(2-methylphenoxy)butyl]pyrrolidine

Cat. No.: B4769171
M. Wt: 233.35 g/mol
InChI Key: HXFHBACJOBGZTP-UHFFFAOYSA-N
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Description

1-[4-(2-Methylphenoxy)butyl]pyrrolidine is a pyrrolidine derivative featuring a 4-(2-methylphenoxy)butyl side chain. Pyrrolidine derivatives are widely studied for their applications in medicinal chemistry, chiral catalysis, and agrochemicals due to their structural flexibility and bioactivity . The compound’s synthesis likely involves substituent exchange reactions with heterocyclic amines, a method employed for analogous cyclophosphazene derivatives . Its structure combines the rigidity of the pyrrolidine ring with the aromatic 2-methylphenoxy group, which may influence lipophilicity and receptor binding.

Properties

IUPAC Name

1-[4-(2-methylphenoxy)butyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-14-8-2-3-9-15(14)17-13-7-6-12-16-10-4-5-11-16/h2-3,8-9H,4-7,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFHBACJOBGZTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCCCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(2-methylphenoxy)butyl]pyrrolidine typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the butyl chain: The butyl chain is synthesized through a series of reactions, starting from a suitable alkyl halide.

    Attachment of the 2-methylphenoxy group: The 2-methylphenoxy group is introduced through an etherification reaction, where a phenol derivative reacts with the butyl chain.

    Formation of the pyrrolidine ring: The final step involves the cyclization of the intermediate compound to form the pyrrolidine ring.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

1-[4-(2-methylphenoxy)butyl]pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring or the phenoxy group is replaced by other functional groups.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(2-methylphenoxy)butyl]pyrrolidine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[4-(2-methylphenoxy)butyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical parameters of 1-[4-(2-methylphenoxy)butyl]pyrrolidine with similar compounds:

Compound Name Substituent Features Molecular Weight (g/mol) Key Properties Reference Compounds
This compound 2-Methylphenoxy-butyl chain ~261.36 Moderate lipophilicity, aromatic interaction potential Target compound
1-[4-(4-Chlorophenyl)-3-phenyl-2-butenyl]pyrrolidine Chlorophenyl and phenyl groups, unsaturated chain ~383.92 Higher lipophilicity, potential π-π stacking
Dextromoramide Morpholine ring, diphenyl groups ~464.61 High opioid receptor affinity
1-(2-Phenylethyl)pyrrolidine Phenylethyl side chain ~175.27 Simplified structure, lower molecular weight
4-(2-Pyrrolidinoethyl)styrene Styrene-pyrrolidine hybrid ~203.30 Polymerizable monomer, functional group diversity

Key Observations :

  • Aromatic Substituents: The 2-methylphenoxy group in the target compound enhances aromatic interactions compared to aliphatic chains (e.g., 1-(2-phenylethyl)pyrrolidine) but lacks the halogen-mediated electronic effects seen in chlorophenyl analogs .
  • Chain Flexibility : The saturated butyl chain in the target compound may improve metabolic stability compared to unsaturated analogs like 1-[4-(4-chlorophenyl)-3-phenyl-2-butenyl]pyrrolidine .
  • Functional Groups : Morpholine-containing derivatives (e.g., Dextromoramide) exhibit distinct pharmacological profiles due to additional hydrogen-bonding sites .

Key Observations :

  • Antimicrobial Potential: The target compound’s structural similarity to cyclophosphazene derivatives suggests possible antimicrobial properties, though specific data are lacking .
  • Safety Profile : Unlike some analogs with structural alerts (e.g., 1-(1-oxo-3-phenyl-2-propenyl)-pyrrolidine), the target compound’s lack of reactive electrophilic groups may imply a safer profile .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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